(3-Azidoazetidin-1-yl)(4-methoxyphenyl)methanone
Overview
Description
(3-Azidoazetidin-1-yl)(4-methoxyphenyl)methanone: is a synthetic organic compound characterized by the presence of an azido group attached to an azetidine ring, which is further connected to a methanone group substituted with a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Azidoazetidin-1-yl)(4-methoxyphenyl)methanone typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as 3-chloro-1-azetidine or 3-bromo-1-azetidine.
Introduction of the Azido Group: The azido group is introduced via nucleophilic substitution reactions using sodium azide or other azide sources.
Attachment of the Methanone Group: The methanone group is introduced through acylation reactions using reagents like acyl chlorides or anhydrides.
Substitution with 4-Methoxyphenyl Group: The final step involves the substitution of the methanone group with a 4-methoxyphenyl group, typically through Friedel-Crafts acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the azido group, converting it to an amine or other reduced forms.
Substitution: The azido group can participate in substitution reactions, such as azide-alkyne cycloaddition, to form triazoles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Copper(I) catalysts for azide-alkyne cycloaddition reactions.
Major Products
Oxidation: Quinones or other oxidized phenyl derivatives.
Reduction: Amines or other reduced azetidine derivatives.
Substitution: Triazoles or other substituted azetidine derivatives.
Scientific Research Applications
(3-Azidoazetidin-1-yl)(4-methoxyphenyl)methanone: has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, facilitating the construction of diverse chemical architectures.
Mechanism of Action
The mechanism of action of (3-Azidoazetidin-1-yl)(4-methoxyphenyl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The azido group can participate in bioorthogonal reactions, enabling selective labeling or modification of biomolecules.
Comparison with Similar Compounds
Similar Compounds
(3-Azidoazetidin-1-yl)(4-hydroxyphenyl)methanone: Similar structure but with a hydroxy group instead of a methoxy group.
(3-Azidoazetidin-1-yl)(4-chlorophenyl)methanone: Similar structure but with a chloro group instead of a methoxy group.
(3-Azidoazetidin-1-yl)(4-nitrophenyl)methanone: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
- The presence of the methoxy group in (3-Azidoazetidin-1-yl)(4-methoxyphenyl)methanone can influence its electronic properties, reactivity, and interactions with biological targets, distinguishing it from similar compounds with different substituents.
Properties
IUPAC Name |
(3-azidoazetidin-1-yl)-(4-methoxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-17-10-4-2-8(3-5-10)11(16)15-6-9(7-15)13-14-12/h2-5,9H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKIZFQMVGBLGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CC(C2)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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